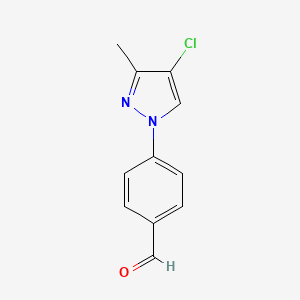

4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFRSRGDOFZHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339554-40-3 | |

| Record name | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with benzaldehyde under specific conditions . One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The reaction is carried out under ambient pressure and requires careful control of temperature and solvent conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness . The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula and a molecular weight of 220.66 g/mol. It is a versatile small molecule scaffold that is used in various scientific research applications. The compound is characterized by the presence of a pyrazole ring.

Scientific Research Applications

This compound is used in a wide range of scientific research applications:

- It is a versatile small molecule scaffold.

- It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

- It is used in the study of enzyme inhibitors and receptor modulators.

Target of Action

The targets of a compound depend on its structure and properties. Pyrazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities. The compound could affect various biochemical pathways depending on its targets. For example, some pyrazole derivatives have been found to have antioxidant activity, suggesting they might interact with pathways involved in oxidative stress.

Use as a Scaffold

This compound is unique due to its specific substitution pattern on the pyrazole ring and its versatile reactivity, making it a valuable scaffold in synthetic chemistry and pharmaceutical research. It is a versatile small molecule scaffold used in various scientific research applications.

Other pyrazole derivatives

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-4-(4-Methyl-1H-Pyrazol-1-yl)Benzaldehyde

Key Differences :

- Substituent Positions : The chloro and methyl groups on the pyrazole ring are reversed (4-chloro-3-methyl vs. 3-chloro-4-methyl) .

- Physicochemical Properties :

- Collision Cross-Section (CCS) : For the 3-chloro-4-methyl analog, predicted CCS values range from 145.3 Ų ([M+H]⁺) to 161.0 Ų ([M+Na]⁺), which may differ from the target compound due to altered steric and electronic effects .

- Molecular Weight : Both isomers share the same molecular weight (220.65 g/mol) but exhibit distinct chromatographic and spectroscopic profiles.

Regioisomer: 2-(4-Chloro-3-Methyl-1H-Pyrazol-1-yl)Benzaldehyde

Key Differences :

- Benzaldehyde Attachment : The pyrazole is linked to the benzaldehyde at the ortho (2-position) rather than the para (4-position) .

- Implications: Reactivity: The ortho-substituted aldehyde may experience steric hindrance, reducing accessibility for nucleophilic reactions compared to the para-substituted analog. Biological Activity: Substitution patterns on the benzaldehyde ring are known to influence pharmacological activity; para-substituted derivatives often exhibit enhanced bioavailability .

Functional Group Variation: 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Key Differences :

- Aldehyde Position : The aldehyde is directly attached to the pyrazole ring (position 4) instead of a benzaldehyde moiety .

- Synthetic Utility : This compound is a precursor for pyrazole-carboxamide derivatives, whereas the target compound’s benzaldehyde group enables condensation reactions for Schiff base formation .

Pharmacologically Active Analog: 5-(4-Chlorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Key Differences :

- Substituents: A phenoxy group at position 5 and a phenyl group at position 1 modify electronic and steric properties .

- Biological Relevance : This analog demonstrates antimicrobial and anti-inflammatory activities, suggesting that electron-withdrawing groups (e.g., chloro) and aromatic substituents enhance bioactivity. The target compound’s benzaldehyde group may similarly serve as a pharmacophore in drug design .

Structural and Functional Analysis Table

Biological Activity

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, with the chemical formula CHClNO and CAS number 4319-72-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzaldehyde under controlled conditions. This compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activity. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

A recent study highlighted that specific pyrazole derivatives displayed IC values in the low micromolar range against these cell lines, suggesting potent antiproliferative effects .

Antibacterial and Antifungal Activities

This compound has also been evaluated for its antibacterial properties. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | Not tested |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. IC values for COX inhibition have been reported in the range of 0.02 to 0.04 µM for certain derivatives .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising results in inhibiting breast cancer cell growth. The compound demonstrated an IC value of approximately 5 µM in vitro, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antibacterial Screening

In another investigation focused on antibacterial properties, this compound was tested against various bacterial strains. The results indicated that it effectively inhibited the growth of S. aureus and E. coli at low concentrations, supporting its potential application in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how can researchers optimize yields?

The compound is commonly synthesized via the Vilsmeier-Haack reaction, which involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Key parameters for optimization include reaction temperature (typically 80–100°C), stoichiometry of POCl₃/DMF, and post-reaction neutralization with aqueous sodium acetate . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >90% purity.

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

- ¹H NMR : Diagnostic signals include the aldehyde proton at δ 9.8–10.0 ppm (singlet), aromatic protons (δ 7.5–8.2 ppm, multiplet), and methyl groups (δ 2.1–2.5 ppm, singlet for pyrazole-CH₃).

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, with pyrazole carbons resonating between δ 140–160 ppm. Cross-validation with DEPT-135 and HSQC experiments resolves ambiguities in aromatic substitution patterns .

Q. What solvent systems are suitable for crystallization, and how does crystal packing influence X-ray diffraction analysis?

Ethanol/water or dichloromethane/hexane mixtures yield single crystals suitable for X-ray diffraction. The benzaldehyde and pyrazole moieties adopt coplanar conformations due to π-π stacking, with intermolecular C–H···O hydrogen bonds stabilizing the lattice. SHELXL software is recommended for refinement, leveraging its robust handling of disorder and anisotropic thermal parameters .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved to modify biological activity?

Substitution at the 4-chloro position can be tailored via Buchwald-Hartwig amination or Suzuki coupling, while the 3-methyl group is resistant to electrophilic substitution. For example, Pd-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the chloro site, enhancing interactions with hydrophobic enzyme pockets. Reaction monitoring via TLC (silica gel, UV detection) ensures regioselectivity .

Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., COX-2 or kinases) identifies key interactions:

Q. How can contradictory bioactivity data from different assays be resolved?

Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. antibacterial assays) may arise from assay conditions (pH, serum proteins) or off-target effects. Mitigation strategies include:

- Normalizing data to positive controls (e.g., doxorubicin for cytotoxicity).

- Conducting counter-screens against unrelated targets (e.g., hERG for false positives).

- Validating via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies improve the stability of the aldehyde group during storage and biological assays?

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) reveal the aldehyde’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution. The LUMO (–2.1 eV) localizes on the chloro-substituted pyrazole carbon, facilitating Pd-catalyzed cross-coupling. Substituent effects (Hammett σ⁺ values) correlate with reaction rates in Suzuki-Miyaura couplings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.